(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H8Cl2FN |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI Key |
UUGIXMDBIAKDBF-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 2,4-Dichloro-5-fluoropyrimidine Intermediate
A critical precursor step involves the preparation of 2,4-dichloro-5-fluoropyrimidine, which can be used to build the aromatic framework with the desired halogen substitution pattern.
- Method: Reaction of 5-fluorouracil with triphosgene and trichloroethylene in the presence of a tertiary amine catalyst at room temperature, followed by reflux for 2 to 24 hours. The product is isolated by removing aqueous layers and evaporating solvents, then purified by distillation.
- Advantages: This method operates under normal pressure, offers high purity (>98%), short reaction time, and high yield. It also minimizes corrosive waste and simplifies operation steps, making it industrially favorable.
Synthesis of the (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine Core
The key step is the introduction of the chiral ethanamine side chain onto the 2,4-dichloro-5-fluorophenyl ring.
- Chiral Source: The (R)-enantiomer is often obtained by enzymatic kinetic resolution or asymmetric synthesis of the corresponding (R)-1-(2,4-difluorophenyl)ethan-1-amine, which can be adapted for the dichloro-fluoro substituted analog.
- Reaction Conditions: For example, the free base of the amine is prepared by basification of the hydrochloride salt followed by extraction. This amine is then reacted with various electrophilic partners under mild conditions (20°C, acetic acid solvent) to form intermediates or final products.
Nucleophilic Aromatic Substitution (S_NAr) and Coupling Reactions
- The aromatic ring bearing chlorine and fluorine substituents undergoes nucleophilic aromatic substitution with amines to introduce the ethan-1-amine moiety.
- Typical solvents include dichloromethane or ethanol, with bases such as potassium carbonate or triethylamine to facilitate the reaction.
- Reaction times vary from several hours to overnight, with temperatures ranging from room temperature to reflux conditions (up to 100°C) depending on substrates.
Purification and Characterization
- After reaction completion, the mixture is quenched with aqueous base or acid, extracted with organic solvents (e.g., ethyl acetate or dichloromethane), washed with brine, dried over magnesium sulfate, and concentrated.
- Purification is commonly performed by silica gel column chromatography or recrystallization using solvents like ethyl acetate or methanol.
- Characterization data such as ^1H NMR, LC-MS, and optical rotation ([α]_D) confirm the structure and enantiomeric purity of the product.
Representative Experimental Data Table
Additional Synthetic Routes and Notes
- Enzymatic kinetic resolution methods have been reported to obtain optically active (R)-1-(2,4-difluorophenyl)ethan-1-amine, which can be adapted for the dichloro-fluoro substituted analogs. This approach offers high enantiomeric excess and mild reaction conditions.
- Nucleophilic aromatic substitution on pyrimidine derivatives bearing dichloro and fluorine substituents is a common strategy to introduce amine functionalities, which can be further elaborated to the target compound.
- Industrial scale synthesis benefits from the use of mild conditions, avoidance of harsh reagents, and simplified purification steps to ensure high purity and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine involves interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance binding affinity and specificity towards these targets, influencing biological pathways and exerting desired effects.
Comparison with Similar Compounds
Structural and Substitution Patterns
The compound is compared to structurally related aryl-ethylamines, focusing on halogen positioning and stereochemical effects:
Key Observations :
- Halogen Positioning: The 2,4-dichloro-5-fluoro substitution in the target compound creates a sterically congested aromatic system compared to monosubstituted analogs like F-MBA. This may reduce solubility but enhance binding affinity in receptor-ligand interactions .
- Stereochemical Impact : The (R)-configuration is critical for enantioselective applications. For example, (R)-1-phenylethan-1-amine derivatives exhibit superior catalytic efficiency in α-amination reactions compared to (S)-isomers .
Physicochemical Properties
Notes:
Biological Activity
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine, also known as (R)-2-amino-2-(2,4-dichloro-5-fluorophenyl)ethanol, is a chiral compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H8Cl2FN |
| Molecular Weight | 224.06 g/mol |
| IUPAC Name | (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine |
| CAS Number | 1391448-49-9 |
The biological activity of (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine is primarily attributed to its interaction with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting neurotransmission and related behaviors.
Antimicrobial Properties
Recent studies indicate that (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine exhibits antimicrobial activity. It has been evaluated against various bacterial strains with promising results.
Case Study:
In a study assessing its antibacterial efficacy, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating its potential as an antibacterial agent compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
Research has also explored the antiviral potential of this compound. It has been identified as a candidate for inhibiting SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro assays showed that the compound could inhibit Mpro with an IC50 value of approximately 66.9 µM .
Comparative Analysis
To understand the uniqueness of (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine, it is useful to compare it with similar compounds:
| Compound | Biological Activity | MIC/IC50 Values |
|---|---|---|
| (R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine | Antibacterial & Antiviral | 3.12 - 12.5 μg/mL (MIC), 66.9 µM (IC50) |
| 1-(2-Chloro-5-fluorophenyl)ethanol | Limited antibacterial | Not specified |
| 1-(2,6-Dichloro-3-fluorophenyl)ethanol | Antimicrobial | Not specified |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (R)-1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of halogenated aromatic precursors. For example, azide intermediates (e.g., (R)-1-(2-azido-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole) can be reduced to amines using LiAlH4 . Enantiomeric purity is controlled by chiral auxiliaries or asymmetric catalysis. Reaction temperature, solvent polarity, and catalyst loading are critical: lower temperatures (0–5°C) reduce racemization, while polar aprotic solvents (e.g., DMF) enhance reaction rates .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its configuration?
- Methodological Answer : X-ray crystallography (via SHELX programs) resolves absolute configuration, while NMR (¹H/¹³C, COSY, HSQC) confirms substituent positions and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight. For example, δ ~1.5 ppm (triplet, J = 6.8 Hz) in ¹H NMR corresponds to the ethanamine CH3 group adjacent to the chiral center .
Q. What structural analogs of this compound exist, and how do substituent variations impact physicochemical properties?
- Methodological Answer : Key analogs include:
| Compound | Substituents | Key Features |
|---|---|---|
| (R)-1-(5-chloro-2-(difluoromethoxy)phenyl)ethan-1-amine | Difluoromethoxy group | Enhanced metabolic stability |
| (R)-1-(4-chloropyridin-2-yl)ethan-1-amine | Pyridine core | Increased polarity and H-bonding capacity |
| Substituents like halogens (Cl, F) improve lipophilicity (logP ↑), while methoxy groups reduce metabolic clearance . |
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis, and what are common pitfalls in chiral resolution?
- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) for analytical separation. For preparative-scale resolution, dynamic kinetic resolution (DKR) with enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) achieves >98% ee . Pitfalls include racemization during workup (avoid strong acids/bases) and insufficient purification of intermediates.
Q. What contradictions exist in reported biological activity data for halogenated ethanamine derivatives, and how can experimental design address them?
- Methodological Answer : Discrepancies in receptor binding affinities (e.g., serotonin vs. dopamine receptors) arise from assay conditions (e.g., cell line variability, radioligand purity). Standardize assays using HEK293 cells transfected with human receptors and validate ligands via competitive binding with [³H]spiperone . Control for off-target effects using knockout models or siRNA silencing .
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets, and what are their limitations?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Docking studies (AutoDock Vina) model interactions with enzymes like sterol 14α-demethylase, showing hydrogen bonds between the amine group and heme Fe . Limitations include neglecting solvent effects and protein flexibility; validate predictions with mutagenesis (e.g., Ala-scanning) .
Q. What strategies mitigate instability of the free amine form in aqueous media during pharmacokinetic studies?
- Methodological Answer : Formulate as hydrochloride salts to improve solubility and stability. Use lyophilization for long-term storage. In vitro stability assays (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours when complexed with cyclodextrins (e.g., HP-β-CD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
